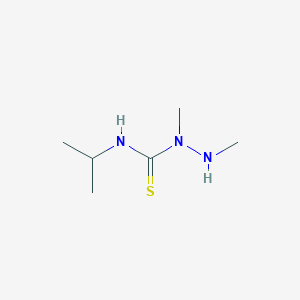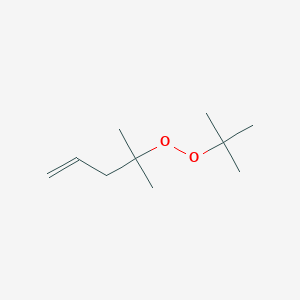![molecular formula C16H18ClNO4 B14369063 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate CAS No. 92570-02-0](/img/structure/B14369063.png)
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of benz[e]indolium salts, which are characterized by their aromatic indole ring fused with a benzene ring. The compound is often used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate typically involves the reaction of 1,1,2,3-tetramethyl-1H-benz[e]indole with perchloric acid. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Analyse Chemischer Reaktionen
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include perchloric acid, sodium borohydride, and various oxidizing agents. The major products formed depend on the type of reaction and the conditions applied.
Wissenschaftliche Forschungsanwendungen
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, aiding in the formation of complex molecules.
Biology: The compound is utilized in the development of fluorescent probes for imaging biological processes.
Medicine: Research has explored its potential in drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate involves its interaction with molecular targets through its aromatic structure. The compound can bind to specific receptors or enzymes, modulating their activity. This interaction often leads to changes in cellular pathways, influencing various biological processes .
Vergleich Mit ähnlichen Verbindungen
1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, perchlorate can be compared with other benz[e]indolium derivatives, such as:
- 1,1,2,3-Tetramethyl-1H-benz[e]indolium iodide
- 1,1,2-Trimethyl-1H-benzo[e]indole
- 3-ethyl-1,1,2-trimethyl-1H-benzo[e]indolium iodide
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of this compound lies in its perchlorate anion, which imparts distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
92570-02-0 |
|---|---|
Molekularformel |
C16H18ClNO4 |
Molekulargewicht |
323.77 g/mol |
IUPAC-Name |
1,1,2,3-tetramethylbenzo[e]indol-3-ium;perchlorate |
InChI |
InChI=1S/C16H18N.ClHO4/c1-11-16(2,3)15-13-8-6-5-7-12(13)9-10-14(15)17(11)4;2-1(3,4)5/h5-10H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XPZFEWOUOPIAMY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)
![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)




![1-Methyl-4-[2-(4-methylbenzene-1-sulfonyl)ethyl]pyridin-1-ium iodide](/img/structure/B14369014.png)
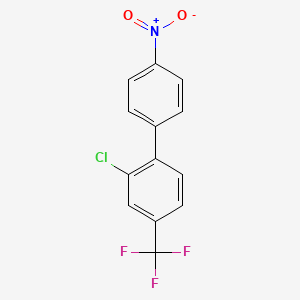
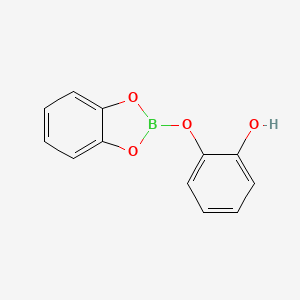
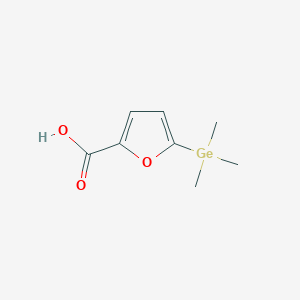
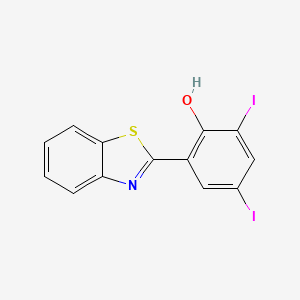
![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
